Acetylvaline

Catalog No.
S661912
CAS No.
96-81-1
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylvaline

CAS Number

96-81-1

Product Name

Acetylvaline

IUPAC Name

(2S)-2-acetamido-3-methylbutanoic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1

InChI Key

IHYJTAOFMMMOPX-LURJTMIESA-N

SMILES

Array

solubility

37.1mg/mL at 25 °C

Synonyms

acetyl-Val, N-acetyl-D,L-valine, N-Acetyl-DL-valine, N-acetylvaline, N-acetylvaline, (D)-isomer, N-acetylvaline, (L)-isomer

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C

The exact mass of the compound N-Acetyl-L-valine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetyl-L-valine is a derivative of the essential amino acid L-valine, characterized by the addition of an acetyl group to one of its amino hydrogens. This modification classifies it as an N-acyl-alpha amino acid, which is a broad category of organic compounds that includes various derivatives of alpha amino acids with an acyl group at the nitrogen atom. The molecular formula for N-acetyl-L-valine is C₇H₁₃NO₃, and it has a molecular weight of approximately 159.19 g/mol . This compound plays a significant role in biological processes, particularly in protein modification and stability.

N-terminal acetylation of proteins is a widespread process that affects protein function in several ways [, ]:

  • Stability: Acetylation can increase protein stability by protecting the N-terminus from degradation by proteases (enzymes that break down proteins) [].
  • Regulation: Acetylation can regulate protein activity by affecting protein-protein interactions or subcellular localization [].
  • Cellular Signaling: N-acetylated proteins can act as signaling molecules within cells [].

While the specific mechanism of action of N-Acetyl-L-valine itself is not extensively studied, understanding its role as an N-acetylated derivative provides insights into protein function.

Physical and Chemical Properties

  • Appearance: White to almost white powder or crystals [].
  • Molecular Formula: C7H13NO3
  • Molecular Weight: 159.19 g/mol [].
  • Melting Point: 163.0 to 167.0 °C [].
  • Solubility: Soluble in methanol, slightly soluble in water [].
  • Wear gloves and eye protection when handling the compound.
  • Avoid inhalation and ingestion.
  • Follow proper laboratory safety protocols.
  • Protein N-Terminal Acetylation

    N-Acetylvaline is a building block for N-terminal acetylation, a widespread process in eukaryotes where an acetyl group is added to the N-terminus (beginning) of proteins Human Metabolome Database (HMDB): . This modification plays a role in protein stability, folding, and function [PMID: 21750686]. Studying N-Acetylvaline could contribute to the understanding of this important cellular process.

  • Thermodynamic Studies

    N-Acetylvaline, along with other N-acetyl amino acids, has been used in research to determine the heat capacity and phase behavior of these molecules PubMed: ). This type of research helps scientists understand the fundamental properties of these compounds.

Typical of amino acids and their derivatives. The primary reactions include:

  • Acetylation Reactions: N-acetylation can occur through the action of N-acetyltransferases, which transfer acetyl groups from acetyl coenzyme A to the amino group of L-valine .
  • Hydrolysis: Under specific conditions, N-acetyl-L-valine can be hydrolyzed back to L-valine and acetic acid, especially in the presence of hydrolases .
  • Formation of Peptides: It can participate in peptide bond formation, contributing to the synthesis of peptides and proteins that contain modified amino acids .

N-Acetyl-L-valine is biologically significant as it is involved in protein N-terminal acetylation, a common post-translational modification. This process is crucial for protein stability, function, and cellular localization. Approximately 85% of human proteins undergo N-terminal acetylation, which influences their interactions and degradation rates . Additionally, N-acetylated amino acids like N-acetyl-L-valine can be released from peptides during proteolytic degradation, highlighting their role in metabolic pathways .

The synthesis of N-acetyl-L-valine can be achieved through several methods:

  • Direct Acetylation: This method involves the direct reaction of L-valine with acetic anhydride or acetyl chloride under controlled conditions to form N-acetyl-L-valine .
  • Enzymatic Synthesis: Specific enzymes such as N-acetyltransferases catalyze the transfer of an acetyl group from acetyl coenzyme A to L-valine, yielding N-acetyl-L-valine efficiently .
  • Chemical Synthesis: Various chemical pathways can also be employed to synthesize this compound through multi-step organic synthesis techniques.

N-Acetyl-L-valine has several applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds and as a building block for peptide synthesis.
  • Nutritional Supplements: As a derivative of L-valine, it may be included in dietary supplements aimed at enhancing muscle recovery and performance.
  • Biochemical Research: It serves as a model compound for studying protein modifications and interactions in biochemical experiments.

Research on N-acetyl-L-valine has focused on its interactions within biological systems:

  • Protein Interactions: Studies have shown that N-terminal acetylation affects protein-protein interactions, influencing cellular signaling pathways and metabolic processes .
  • Binding Studies: It has been investigated for its ability to bind metal ions and other ligands, which may enhance its utility in various biochemical applications .

N-Acetyl-L-valine shares structural similarities with other acetylated amino acids. Below are some comparable compounds:

Compound NameStructureUnique Features
N-Acetyl-L-threonineC₆H₁₃NO₃Involves threonine; important in protein synthesis.
N-Acetyl-L-alanineC₄H₉NO₃Smaller structure; involved in various metabolic pathways.
N-Acetyl-L-leucineC₈H₁₅NO₃Larger side chain; plays roles in muscle metabolism.

N-Acetyl-L-valine is unique due to its specific structural properties derived from L-valine and its implications in protein modification processes. Its biological activity related to protein stability sets it apart from other similar compounds.

Physical Description

Solid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 Da

Monoisotopic Mass

159.08954328 Da

Heavy Atom Count

11

UNII

U83P7H9HV3

Other CAS

3067-19-4
96-81-1

Wikipedia

N-acetylvaline

Dates

Last modified: 08-15-2023

Explore Compound Types